molecular formula C16H18O2Se B14368401 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one CAS No. 90605-42-8

1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one

Cat. No.: B14368401
CAS No.: 90605-42-8
M. Wt: 321.3 g/mol
InChI Key: JHBMHPQPALKMJH-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is a complex organic compound that features a furan ring, a phenylselanyl group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Introduction of the Phenylselanyl Group: This step involves the reaction of a phenylselanyl halide with an appropriate nucleophile to introduce the phenylselanyl group.

    Formation of the Pentanone Backbone: The final step involves the coupling of the furan ring and the phenylselanyl group with a pentanone backbone through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring and pentanone backbone contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-3-yl)-4-methyl-2-(phenylthio)pentan-1-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.

    1-(Furan-3-yl)-4-methyl-2-(phenylsulfonyl)pentan-1-one: Contains a phenylsulfonyl group, which affects its reactivity and applications.

Uniqueness

1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

90605-42-8

Molecular Formula

C16H18O2Se

Molecular Weight

321.3 g/mol

IUPAC Name

1-(furan-3-yl)-4-methyl-2-phenylselanylpentan-1-one

InChI

InChI=1S/C16H18O2Se/c1-12(2)10-15(16(17)13-8-9-18-11-13)19-14-6-4-3-5-7-14/h3-9,11-12,15H,10H2,1-2H3

InChI Key

JHBMHPQPALKMJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C1=COC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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